molecular formula C20H28N2O3 B2615328 Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate CAS No. 1023483-65-9

Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate

Cat. No.: B2615328
CAS No.: 1023483-65-9
M. Wt: 344.455
InChI Key: GSATWTZXDRWNRB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate is C20H28N2O3 . It has an average mass of 344.448 Da and a monoisotopic mass of 344.209991 Da .

Scientific Research Applications

Synthetic Analgesics

  • Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate and similar compounds have been synthesized as potent analgesics. A study reports on various analogs and their synthesis, highlighting their potential as extremely potent analgesics (Van Daele et al., 1976).

Intermediate in Chemical Synthesis

  • This compound serves as an important intermediate in chemical synthesis. For instance, it has been synthesized from isonicotinic acid through esterification and hydrogenation, with potential applications in various chemical reactions (Ying-qi, 2007).

Anticancer Agent Development

  • Researchers have explored its derivatives for potential anticancer applications. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents, indicating promising results for certain derivatives (Rehman et al., 2018).

Acetylcholinesterase Inhibitors

  • It has been used in the synthesis of derivatives that inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. One study developed 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine derivatives as potent AChE inhibitors (Sugimoto et al., 1992).

Medicinal Chemistry

  • This compound has been utilized in the synthesis of various medicinal compounds. Studies have explored its use in developing molecules with potential opiate activity and for treating various diseases (Galt et al., 1989).

Enzymatic Catalysis

  • It is also used in enzymatic catalysis, as demonstrated in a study involving the oligomerization of related compounds using horseradish peroxidase as a catalyst (Pang et al., 2003).

Green Chemistry Applications

  • In the field of green chemistry, derivatives of this compound have been synthesized in an environmentally friendly manner, showing promise in antibacterial and antitubercular applications (Sekhar et al., 2020).

Properties

IUPAC Name

ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-2-25-19(24)22-14-10-17(11-15-22)21-18(23)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-9,17H,2,6-7,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSATWTZXDRWNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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